molecular formula C15H17ClN4O2 B2388990 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide CAS No. 1251627-50-5

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2388990
CAS No.: 1251627-50-5
M. Wt: 320.78
InChI Key: VRUNDGYZLPEFEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C12H20N4O2 . The average mass is 252.313 Da and the monoisotopic mass is 252.158630 Da .


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . The index of refraction is 1.577 . It has 6 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds . The polar surface area is 88 Å2 and the molar volume is 207.1±7.0 cm3 .

Scientific Research Applications

Antimicrobial Applications

Some derivatives of pyrimidinones and related compounds have been synthesized and evaluated for their antimicrobial activities. For instance, Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones as antimicrobial agents using citrazinic acid as a starting material, showing that many of these compounds possess good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Applications

The synthesis and evaluation of pyrimidine derivatives for their anticancer activities have also been a subject of interest. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds similar to the one have been explored to construct a variety of heterocyclic compounds. For example, Farouk et al. (2021) investigated the chemical behavior of a N-pyrimidinylacetamide derivative towards primary and heterocyclic amines, leading to the construction of various nitrogen heterocyclic compounds with potential biological activities (Farouk et al., 2021).

Crystal Structure Analysis

Understanding the crystal structure of pyrimidine derivatives is crucial for their application in drug design and development. Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing insights into their conformation and potential for designing compounds with specific biological activities (Subasri et al., 2016).

Properties

IUPAC Name

2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-2-12-7-14(22)20(15(17)19-12)9-13(21)18-8-10-3-5-11(16)6-4-10/h3-7H,2,8-9H2,1H3,(H2,17,19)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUNDGYZLPEFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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